3-(4'-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole
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Overview
Description
3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl moiety substituted with a fluorine atom and an oxadiazole ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a fluorobenzene derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the biphenyl derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and a chlorinated compound under basic conditions.
Final Assembly: The propyl group is introduced through an alkylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the biphenyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms.
Comparison with Similar Compounds
3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Fluorobiphenyl derivatives, such as 4-Fluorobiphenyl-4-carboxylic acid and 4-Fluorobiphenyl-4-yl-methanol.
Uniqueness: The presence of the oxadiazole ring and the propyl group in 3-(4’-Fluorobiphenyl-4-yl)-5-propyl-1,2,4-oxadiazole imparts unique chemical and biological properties, making it distinct from other fluorobiphenyl derivatives.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)phenyl]-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-2-3-16-19-17(20-21-16)14-6-4-12(5-7-14)13-8-10-15(18)11-9-13/h4-11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLGSCFBMOGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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